molecular formula C12H15N3O2 B1344831 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine CAS No. 214472-06-7

4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine

Cat. No.: B1344831
CAS No.: 214472-06-7
M. Wt: 233.27 g/mol
InChI Key: RVMVGHFPBFHBTD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine typically involves the alkylation of a pyridine derivative with a tert-butoxycarbonyl-protected amine. One common method includes the use of O-tosyloxazoline derivatives followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

    Substitution: Nucleophilic aromatic substitution can be carried out using sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester
  • 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Uniqueness

4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is unique due to its specific structure, which combines a pyridine ring with a tert-butoxycarbonyl-protected amine and a cyano group. This combination allows for versatile reactivity and application in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(2-cyanopyridin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13/h4-6H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMVGHFPBFHBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632684
Record name tert-Butyl [(2-cyanopyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214472-06-7
Record name tert-Butyl [(2-cyanopyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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